Talaglumetad hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Talaglumetad hydrochloride is a small molecule drug that acts as a prodrug of Eglumegad. It is a potent and selective agonist of the type II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are involved in modulating neurotransmission and are implicated in various psychiatric disorders, including anxiety and stress-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Talaglumetad hydrochloride involves the preparation of its precursor, Eglumegad. The synthetic route typically includes the following steps:
Formation of the bicyclic structure: The core structure of Eglumegad is synthesized through a series of cyclization reactions.
Introduction of functional groups: Specific functional groups are introduced to the bicyclic core to enhance its activity and selectivity towards mGluR2 and mGluR3 receptors.
Conversion to this compound: The final step involves the conversion of Eglumegad to this compound through a hydrochloride salt formation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Talaglumetad hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release its active form, Eglumegad.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its selectivity and potency.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed:
Eglumegad: The primary active form released upon hydrolysis.
Modified derivatives: Products formed through oxidation, reduction, or substitution reactions, which may have altered pharmacological properties.
Scientific Research Applications
Talaglumetad hydrochloride has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a model compound to study the behavior of metabotropic glutamate receptor agonists.
Biology: Investigated for its role in modulating neurotransmission and its effects on neuronal activity.
Medicine: Explored as a potential treatment for psychiatric disorders, including anxiety and stress-related conditions. .
Industry: Utilized in the development of new therapeutic agents targeting metabotropic glutamate receptors
Mechanism of Action
Talaglumetad hydrochloride exerts its effects by acting as an agonist of the type II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein-coupled receptors that modulate neurotransmission by inhibiting the release of excitatory neurotransmitters. The activation of mGluR2 and mGluR3 leads to a decrease in neuronal excitability and a reduction in stress and anxiety responses. The compound’s prodrug form, this compound, is hydrolyzed in the body to release the active form, Eglumegad, which then binds to and activates the receptors .
Comparison with Similar Compounds
Eglumegad: The active form of Talaglumetad hydrochloride, also a potent mGluR2/3 agonist.
LY354740: Another mGluR2/3 agonist with similar pharmacological properties.
LY379268: A selective mGluR2/3 agonist used in research for its anxiolytic effects
Uniqueness: this compound is unique in its prodrug form, which enhances its bioavailability and allows for more efficient delivery of the active compound, Eglumegad. This prodrug strategy improves the pharmacokinetic properties and therapeutic potential of the compound compared to its active form alone .
Properties
CAS No. |
441765-97-5 |
---|---|
Molecular Formula |
C11H17ClN2O5 |
Molecular Weight |
292.71 g/mol |
IUPAC Name |
(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H16N2O5.ClH/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16;/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18);1H/t4-,5-,6-,7-,11-;/m0./s1 |
InChI Key |
TWZDLCLCMKMJPE-OAOSNHGPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl |
SMILES |
CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl |
Canonical SMILES |
CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid LY 544344 LY-544344 LY544344 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.